(R)-1-Boc-3-methylpiperazine
Overview
Description
®-1-Boc-3-methylpiperazine is a chiral piperazine derivative commonly used in organic synthesis and pharmaceutical research. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, which enhances its stability and facilitates various chemical transformations.
Scientific Research Applications
®-1-Boc-3-methylpiperazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals targeting central nervous system disorders.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-3-methylpiperazine typically involves the following steps:
Starting Material: The synthesis begins with commercially available ®-3-methylpiperazine.
Protection: The nitrogen atom of ®-3-methylpiperazine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to yield ®-1-Boc-3-methylpiperazine.
Industrial Production Methods: Industrial production of ®-1-Boc-3-methylpiperazine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the protection step to ensure high yield and purity.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: ®-1-Boc-3-methylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Free Amine: Obtained after Boc deprotection.
N-Oxides: Formed through oxidation reactions.
Secondary Amines: Resulting from reduction reactions.
Mechanism of Action
The mechanism of action of ®-1-Boc-3-methylpiperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound can act as a ligand for various receptors or as an inhibitor for specific enzymes.
Pathways Involved: It may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
(S)-1-Boc-3-methylpiperazine: The enantiomer of ®-1-Boc-3-methylpiperazine with similar chemical properties but different biological activity.
1-Boc-piperazine: A non-chiral analog used in similar applications.
1-Boc-4-methylpiperazine: A structural isomer with a methyl group at a different position.
Uniqueness: ®-1-Boc-3-methylpiperazine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets, making it valuable in asymmetric synthesis and chiral drug development.
Properties
IUPAC Name |
tert-butyl (3R)-3-methylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-7-12(6-5-11-8)9(13)14-10(2,3)4/h8,11H,5-7H2,1-4H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLPQHJYUZTHQS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373556 | |
Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163765-44-4 | |
Record name | tert-Butyl (3R)-3-methylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-3-Methylpiperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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